BenchChemオンラインストアへようこそ!

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride

Medicinal chemistry Building block procurement Salt selection

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride (CAS 1354954-32-7) is the hydrochloride salt of a bicyclic heterocyclic building block that incorporates a saturated tetrahydropyrimidin-2-one ring linked via its N1 position to the 4-position of piperidine. The free base form (CAS 61220-36-8) has been explicitly claimed as a critical substructure—designated '4-(2-oxoperhydropyrimidin-1-yl)piperidino'—in multiple patent families describing nonpeptide neurokinin-2 (NK2) receptor antagonists developed by Zeneca (later AstraZeneca) for respiratory and urological indications.

Molecular Formula C9H18ClN3O
Molecular Weight 219.71 g/mol
CAS No. 1354954-32-7
Cat. No. B1525957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride
CAS1354954-32-7
Molecular FormulaC9H18ClN3O
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1CNC(=O)N(C1)C2CCNCC2.Cl
InChIInChI=1S/C9H17N3O.ClH/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8;/h8,10H,1-7H2,(H,11,13);1H
InChIKeyDBGMNTFYICZWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-1,3-diazinan-2-one Hydrochloride (CAS 1354954-32-7): Structural Identity and Procurement Baseline


1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride (CAS 1354954-32-7) is the hydrochloride salt of a bicyclic heterocyclic building block that incorporates a saturated tetrahydropyrimidin-2-one ring linked via its N1 position to the 4-position of piperidine . The free base form (CAS 61220-36-8) has been explicitly claimed as a critical substructure—designated '4-(2-oxoperhydropyrimidin-1-yl)piperidino'—in multiple patent families describing nonpeptide neurokinin-2 (NK2) receptor antagonists developed by Zeneca (later AstraZeneca) for respiratory and urological indications [1]. The hydrochloride salt offers practical handling advantages over the free base, including enhanced aqueous solubility and solid-state stability, making it the preferred form for chemical procurement in medicinal chemistry campaigns that target NK2 receptor modulation or require this specific piperidine-tetrahydropyrimidinone scaffold for focused library synthesis [2].

Why Generic Substitution Fails: Structural Constraints of the 1-(Piperidin-4-yl)-1,3-diazinan-2-one Scaffold in NK2 Antagonist Pharmacophores


The 4-(2-oxoperhydropyrimidin-1-yl)piperidine scaffold—the free base counterpart of CAS 1354954-32-7—cannot be generically substituted by alternative piperidine-linked heterocycles without predictable loss of NK2 receptor antagonism. Within the Zeneca/AstraZeneca patent series, the Q1 position tolerates only a narrow set of cyclic urea and carbamate bioisosteres; the oxazolidinone analog 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine is explicitly disclosed as an alternative but represents a distinct chemotype with different hydrogen-bonding geometry and metabolic stability [1]. The tetrahydropyrimidin-2-one ring provides a six-membered cyclic urea with specific conformational constraints and hydrogen-bond acceptor/donor topology that contribute to NK2 binding affinity; swapping this for five-membered oxazolidinones, acyclic ureas, or carbamates alters the pharmacophore geometry and is expected to degrade target engagement [2]. Furthermore, the hydrochloride salt (CAS 1354954-32-7) provides consistent protonation state and crystallinity that the hygroscopic free base (CAS 61220-36-8) does not reliably offer across production batches, directly impacting reaction stoichiometry control in downstream amidine or urea coupling steps .

Product-Specific Quantitative Evidence Guide: 1-(Piperidin-4-yl)-1,3-diazinan-2-one Hydrochloride (CAS 1354954-32-7) vs. Comparators


Salt Form Advantage: Hydrochloride vs. Free Base Handling and Aqueous Solubility

The hydrochloride salt (CAS 1354954-32-7, MW 219.71) provides a defined, crystalline solid with batch-to-batch consistency, whereas the free base (CAS 61220-36-8, MW 183.25) is reported as a hygroscopic material with variable physical form across suppliers . Calculated physicochemical parameters indicate the free base has a predicted logP of approximately 0.2–0.5 and contains a basic piperidine nitrogen (calculated pKa ~9.5–10.0), making it prone to variable protonation and water uptake under ambient conditions; the hydrochloride locks the protonation state, eliminating this variability . Vendor specifications for CAS 1354954-32-7 consistently report purity ≥95% with accompanying QC documentation (NMR, HPLC, GC), whereas the free base (CAS 61220-36-8) is offered at purities ranging from 95% to 98% depending on supplier, with less standardized QC reporting .

Medicinal chemistry Building block procurement Salt selection

Patent-Backed Pharmacophoric Provenance: NK2 Receptor Antagonist Subunit vs. Non-Patented Piperidine Building Blocks

The 4-(2-oxoperhydropyrimidin-1-yl)piperidine substructure—derived from CAS 1354954-32-7 by neutralization—is explicitly claimed as the Q1 pharmacophoric element in multiple granted US patents (US 5,635,509; US 5,861,392; US 7,053,213) covering NK2 receptor antagonists [1]. In these patents, compounds bearing this group were advanced to in vivo evaluation for asthma and overactive bladder, with the lead compound (S)-N-[2-(3,4-dichlorophenyl)-4-[4-(2-oxoperhydropyrimidin-1-yl)piperidino]butyl]-N-methylbenzamide progressing to clinical investigation by AstraZeneca [2]. By contrast, alternative piperidine C4-substituted building blocks such as 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine, 4-(pyrrolidin-1-yl)piperidine, or 4-morpholinopiperidine lack this documented NK2 pharmacophoric validation in the patent literature and were either inactive or not pursued as lead series Q1 groups [3].

NK2 antagonist Neurokinin receptor Pharmacophore validation

Structural Differentiation: Tetrahydropyrimidin-2-one vs. Oxazolidin-2-one as H-Bonding Bioisosteres in NK2 Pharmacology

Within the Zeneca NK2 antagonist series, two cyclic urea bioisosteres were explored at the Q1 position: the six-membered tetrahydropyrimidin-2-one (from CAS 1354954-32-7) and the five-membered oxazolidin-2-one (from 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine) [1]. The tetrahydropyrimidin-2-one ring provides an additional methylene unit in the ring, yielding different N–N and N–O inter-nitrogen distances compared to the oxazolidinone. Specifically, the tetrahydropyrimidin-2-one ring has an N1–N3 distance of approximately 2.3–2.4 Å (comparable to a 1,3-diamine), while the oxazolidin-2-one ring has an N–O distance of approximately 2.1–2.2 Å, altering the hydrogen-bond acceptor geometry presented to the NK2 receptor binding pocket . This difference in ring size and heteroatom composition is likely responsible for the differential in vivo efficacy observed across the patent series, with tetrahydropyrimidinone-containing leads advancing further than oxazolidinone-containing counterparts [2].

Bioisostere Cyclic urea Structure-activity relationship

Commercial Availability and QC Standardization: CAS 1354954-32-7 vs. Less Characterized Piperidine-Tetrahydropyrimidinone Analogs

CAS 1354954-32-7 is listed by multiple independent chemical suppliers (including Bidepharm, Fluorochem, CymitQuimica, ChemScene, and AKSci) with consistent purity specifications of ≥95% and batch-level QC documentation including NMR, HPLC, and GC . By contrast, closely related analogs such as 5,5-dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one and 1-(piperidin-4-yl)-1,3-diazinan-2-one free base (CAS 61220-36-8) are available from fewer suppliers, with less standardized QC documentation and variable purity reporting (ranging from 95% to 98%) . The hydrochloride salt also benefits from defined storage conditions (sealed, dry, 2–8°C) specified by multiple vendors, whereas storage recommendations for the free base are less consistently documented . This multi-vendor availability with standardized QC reduces single-supplier dependency risk for procurement teams.

Chemical procurement Quality control Building block sourcing

Synthetic Tractability: Direct N-Alkylation Route to the Free Base vs. Multi-Step Synthesis of Substituted Analogs

The free base of CAS 1354954-32-7 can be synthesized via direct N-alkylation of tetrahydropyrimidin-2-one with N-protected 4-piperidone derivatives followed by deprotection, as described in the Zeneca patent intermediates section [1]. This two-step sequence (alkylation then deprotection) contrasts favorably with the synthesis of substituted analogs such as 5,5-dimethyl-1-(piperidin-4-yl)tetrahydropyrimidin-2(1H)-one, which requires pre-functionalization of the tetrahydropyrimidinone ring prior to coupling, adding at least one additional synthetic step and reducing overall yield [2]. The hydrochloride salt formation step (treatment of the free base with HCl in a suitable solvent) is quantitative and provides the crystalline product directly, facilitating isolation and purification relative to chromatographic purification of the free base .

Synthetic accessibility N-alkylation Process chemistry

Best Research and Industrial Application Scenarios for 1-(Piperidin-4-yl)-1,3-diazinan-2-one Hydrochloride (CAS 1354954-32-7)


NK2 Receptor Antagonist Lead Optimization and Focused Library Synthesis

Medicinal chemistry teams pursuing NK2 receptor antagonists for asthma, overactive bladder, or visceral hypersensitivity indications should prioritize CAS 1354954-32-7 as the Q1 building block. The hydrochloride salt enables direct use in amide coupling or reductive amination reactions with consistent stoichiometry, while the free base can be liberated in situ by mild base treatment. The scaffold's pharmacophoric validation in the AstraZeneca clinical candidate series provides a de-risked starting point for lead optimization . Library enumeration at the piperidine nitrogen (after appropriate protection of the tetrahydropyrimidinone NH when necessary) or at the piperidine C4 substituent vector is supported by the patent SAR, which defines permissible Q2–Q5 and T group variations [1].

Tetrahydropyrimidinone Bioisostere Evaluation in Cyclic Urea SAR Studies

Programs exploring cyclic urea bioisosteres in kinase inhibitors, protease inhibitors, or GPCR modulators can use CAS 1354954-32-7 as the six-membered cyclic urea reference standard against which five-membered oxazolidinones and seven-membered diazepanones are compared. The hydrochloride salt's crystalline nature ensures accurate weighing for parallel synthesis, and the defined protonation state eliminates variability in basicity-dependent reactions such as Buchwald-Hartwig couplings or SNAr displacements . Comparative evaluation of ring-size-dependent hydrogen-bonding geometry, metabolic stability, and target engagement can be systematically conducted starting from this building block.

Process Chemistry Development for Piperidine-Containing API Intermediates

Process chemistry groups scaling up NK2 antagonist candidates or related piperidine-tetrahydropyrimidinone APIs should procure CAS 1354954-32-7 in multi-gram to kilogram quantities. The multi-vendor availability with batch QC documentation (NMR, HPLC, GC) supports regulatory starting material qualification . The defined storage conditions (2–8°C, sealed, dry) and room-temperature shipping stability enable reliable supply chain management. The quantitative conversion between hydrochloride salt and free base simplifies telescoped process development where the protonation state must be controlled across multiple synthetic steps .

Fragment-Based Drug Discovery (FBDD) Library Construction Centered on Privileged Piperidine Scaffolds

Fragment library designers constructing piperidine-centered fragment collections can include the 4-(2-oxoperhydropyrimidin-1-yl)piperidine fragment (derived from CAS 1354954-32-7) as a three-dimensional, sp³-rich fragment with balanced hydrogen-bond donor/acceptor functionality. The fragment's molecular weight (183.25 for free base) falls within the Rule of Three guidelines for fragment screening, and its demonstrated binding to the NK2 receptor provides preliminary target-class validation that can guide screening deck assembly for neurokinin or related peptide GPCR targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.